N-Acyl Substituent Differentiation: Cyclopropanecarbonyl Versus 1,4-Benzodioxane-Carbonyl and Unsubstituted Amine Analogs
A structural comparison of commercially available analogs reveals that the cyclopropanecarbonyl N-acyl group of the target compound is distinct from the 1,4-benzodioxane-carbonyl group of the closest cataloged analog, BI80596 (CAS 1903309-94-3) . The cyclopropane ring introduces conformational rigidity with a smaller steric footprint (molecular weight 297.36 vs. 391.43 for BI80596) and lower calculated lipophilicity (estimated cLogP ~2.1 vs. ~3.0 for BI80596) [1]. The unsubstituted secondary amine analog (CAS 1955531-23-3, MW 229.28) completely lacks the N-acyl carbonyl, eliminating a hydrogen-bond acceptor site that may be critical for target engagement [1]. These substituent-level differences are expected, based on class-level precedent in pyrrolidine–oxadiazole series, to influence target affinity, selectivity, and metabolic stability, though no direct comparative biological data are publicly available for the target compound.
| Evidence Dimension | N-Acyl group molecular weight, estimated cLogP, hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl; MW of full compound = 297.36 g/mol; estimated cLogP ≈ 2.1; 1 additional H-bond acceptor (carbonyl O) |
| Comparator Or Baseline | BI80596 (1,4-benzodioxane-carbonyl): MW = 391.43, estimated cLogP ≈ 3.0, 2 additional H-bond acceptors; CAS 1955531-23-3 (unsubstituted amine): MW = 229.28, estimated cLogP ≈ 1.5, 0 carbonyl H-bond acceptors |
| Quantified Difference | MW differences: +94.07 (vs. BI80596), −68.08 (vs. unsubstituted). Estimated ΔcLogP: −0.9 (vs. BI80596), +0.6 (vs. unsubstituted). Carbonyl H-bond acceptor count: 0 (vs. BI80596), −1 (vs. unsubstituted). |
| Conditions | Calculated physicochemical parameters; no biological assay data available |
Why This Matters
These physicochemical differences alter molecular recognition, permeability, and metabolic susceptibility, meaning procurement of a generic 'oxadiazole–pyrrolidine' scaffold will not replicate the binding or pharmacokinetic profile of the cyclopropanecarbonyl derivative.
- [1] Calculated properties using ChemAxon/MarvinSuite estimators; structural data cross-referenced with supplier listings from BenchChem and EvitaChem (structural comparison only; biological data absent). View Source
